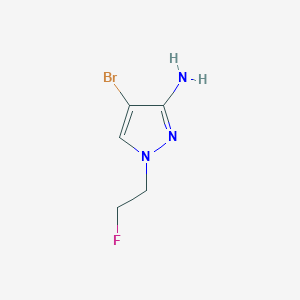

4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine

Description

4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a bromine atom at the 4-position and a 2-fluoroethyl substituent at the 1-position of the pyrazole ring. The fluorine atom in the 2-fluoroethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C5H7BrFN3 |

|---|---|

Molecular Weight |

208.03 g/mol |

IUPAC Name |

4-bromo-1-(2-fluoroethyl)pyrazol-3-amine |

InChI |

InChI=1S/C5H7BrFN3/c6-4-3-10(2-1-7)9-5(4)8/h3H,1-2H2,(H2,8,9) |

InChI Key |

IHKMGDCBVRNTEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CCF)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-bromo-1H-pyrazole.

Fluoroethylation: The 4-bromo-1H-pyrazole undergoes a nucleophilic substitution reaction with 2-fluoroethylamine under controlled conditions to introduce the fluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinase 2, which is crucial for cancer cell cycle regulation . The unique structure of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine may enhance its efficacy as a selective inhibitor in cancer therapy.

- Anti-inflammatory Properties : The compound's interactions with specific enzymes and receptors suggest potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease treatments.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Bioactive Molecules : It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

- Material Science : The compound's unique properties make it suitable for developing new materials with specific chemical characteristics, potentially leading to advancements in chemical processes and product formulations.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

- Antiproliferative Studies : A recent study demonstrated that pyrazole derivatives exhibited sub-micromolar antiproliferative activity against a panel of cancer cell lines. This underscores the potential of compounds like this compound as lead compounds in drug development for cancer treatment .

- Synthesis Pathways : Research has outlined various synthetic routes for creating derivatives of this compound, emphasizing its role as a precursor in developing novel therapeutic agents . These pathways often involve nucleophilic substitutions that allow for diverse modifications to enhance biological activity.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The presence of the bromine and fluoroethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine with structurally related pyrazole-3-amine derivatives:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects : The 2-fluoroethyl group in the target compound balances lipophilicity and steric bulk, unlike the aromatic 2-fluorobenzyl group (higher molecular weight) or the bulky 3-methylbutan-2-yl group .

- Biological Relevance : Fluorinated derivatives (e.g., 2-fluoroethyl, 2-fluorobenzyl) show improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Biological Activity

4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring substituted with a bromine atom and a fluoroethyl group. These modifications enhance its electronic properties and biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- A pyrazole ring , which is known for its ability to interact with biological targets.

- A bromine atom that can participate in halogen bonding, enhancing binding affinity.

- A fluoroethyl group that increases hydrophobic interactions and hydrogen bonding capabilities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoroethyl group enhances the compound's binding affinity through:

- Hydrophobic interactions : The fluoroalkyl moiety provides lipophilicity, facilitating membrane penetration.

- Hydrogen bonding : The presence of nitrogen atoms in the pyrazole ring allows for potential hydrogen bond formation with biological macromolecules.

Biological Activity and Applications

Research has indicated that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, modifications to the pyrazole ring have been linked to increased selectivity against specific cancer types, suggesting that this compound may also exhibit anticancer properties through similar mechanisms.

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is necessary to elucidate its full spectrum of activity.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, it may interact with kinases or other critical enzymes, modulating their activity and potentially leading to therapeutic benefits in conditions such as inflammation or cancer .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Binding Affinity Studies : Research indicates that the fluoroethyl substitution enhances binding affinity for certain targets compared to non-substituted analogs. This was demonstrated through competitive binding assays where this compound outperformed its counterparts .

- Optimization Studies : Modifications to the pyrazole scaffold have been systematically explored to enhance potency and selectivity. For instance, replacing other substituents with bromine or fluorine has been shown to impact binding interactions significantly .

- In Vivo Efficacy : In animal models, derivatives of this compound have demonstrated efficacy against specific disease models, further validating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals distinct differences in biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring, fluoroethyl group | Anticancer, antimicrobial |

| 4-Bromo-Pyrazole Derivative | No fluoroethyl group | Lower binding affinity |

| 5-Amino-Pyrazole Derivative | Different substituent pattern | Selective kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.